Regioisomeric Purity and Identity: 2-Pyridyl vs. 4-Pyridyl Isomer Differentiation
This compound is the specific 2-pyridyl regioisomer (CAS 1965304-91-9), distinct from the more widely available 4-pyridyl isomer (CAS 1421261-85-9). The 2-pyridyl substitution pattern is critical for applications requiring a specific nitrogen donor orientation, as it alters the coordination geometry compared to the 4-pyridyl analog . The vendor-supplied purity specification for this 2-pyridyl isomer is a minimum of 95% , ensuring a reliable starting material for sensitive coordination studies where isomeric purity is paramount.
| Evidence Dimension | Regioisomeric identity and purity specification |
|---|---|
| Target Compound Data | 2-pyridyl isomer; Purity: ≥95% |
| Comparator Or Baseline | 4-pyridyl isomer (CAS 1421261-85-9); typical purity specifications vary by vendor |
| Quantified Difference | Qualitative difference in nitrogen donor orientation and resulting coordination geometry; no quantitative purity difference is implied. |
| Conditions | Vendor analytical specification (HPLC or similar) for the target compound |
Why This Matters
For researchers designing coordination polymers or catalysts where metal-binding geometry dictates function, the specific isomer is a non-negotiable procurement parameter; substitution with the 4-pyridyl analog will yield a different coordination environment and potentially altered material properties.
